molecular formula C8H18N2O2S B1406167 (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine CAS No. 1567989-91-6

(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine

Cat. No.: B1406167
CAS No.: 1567989-91-6
M. Wt: 206.31 g/mol
InChI Key: HHPBJTIVLGZBBO-QMMMGPOBSA-N
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Description

(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine is a useful research compound. Its molecular formula is C8H18N2O2S and its molecular weight is 206.31 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with sulfonyl-protected β-amino ketones, leading to the formation of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles . These interactions suggest that this compound may act as a modulator of enzymatic activity, potentially affecting metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with sulfonyl-protected β-amino ketones can lead to changes in cellular metabolism and gene expression, impacting cell growth and differentiation . Additionally, this compound may affect cell signaling pathways by altering the activity of key enzymes and proteins involved in these pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with sulfonyl-protected β-amino ketones results in the formation of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles, indicating its role as a modulator of enzymatic activity . These interactions suggest that this compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses may lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a specific dosage level triggers a marked response in cellular activity. Additionally, high doses of this compound may result in toxic or adverse effects, emphasizing the need for careful dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound’s interaction with sulfonyl-protected β-amino ketones suggests its role in modulating enzymatic activity and metabolic flux . These interactions may lead to changes in metabolite levels and overall cellular metabolism, highlighting the importance of understanding the compound’s role in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to interact with sulfonyl-protected β-amino ketones suggests that it may be transported and distributed through specific cellular pathways . These interactions may affect the compound’s localization and accumulation within cells, influencing its overall biochemical activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-methyl-1-propan-2-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-4-9-6-8(10)3/h7-9H,4-6H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPBJTIVLGZBBO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.